molecular formula C11H10O5 B7816788 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B7816788
M. Wt: 222.19 g/mol
InChI Key: TWUVAPFWYKZLOT-NSCUHMNNSA-N
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Description

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound that features a benzodioxole ring substituted with a methoxy group and a propenoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The propenoic acid side chain is then attached through a series of reactions, including aldol condensation and subsequent oxidation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenoic acid side chain to a propanoic acid.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzodioxole groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the propenoic acid side chain allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h2-5H,6H2,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVAPFWYKZLOT-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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